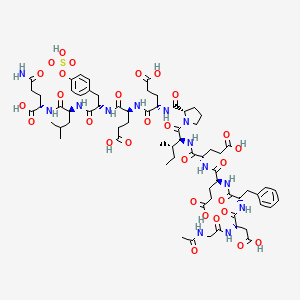
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid is a heterocyclic compound that belongs to the benzothiazine family This compound is characterized by its unique structure, which includes a benzene ring fused with a thiazine ring, and the presence of carboxylic acid and sulfone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with a suitable carboxylic acid derivative, followed by cyclization to form the benzothiazine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or aryl groups .
Applications De Recherche Scientifique
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of drugs targeting various diseases, including cancer, diabetes, and infectious diseases.
Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and other biological processes.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide
- 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylate
- 2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-sulfonic acid
Uniqueness
2,4-Dimethyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxylic acid is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H11NO4S |
|---|---|
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
2,4-dimethyl-1,1-dioxo-1λ6,2-benzothiazine-3-carboxylic acid |
InChI |
InChI=1S/C11H11NO4S/c1-7-8-5-3-4-6-9(8)17(15,16)12(2)10(7)11(13)14/h3-6H,1-2H3,(H,13,14) |
Clé InChI |
NASBZLMOOOCEHK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(S(=O)(=O)C2=CC=CC=C12)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















